

Phenylfluorone: A Versatile Chromogenic Reagent for Spectrophotometric Determination of Heavy Metals

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Compound of Interest

Compound Name: Phenylfluorone

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone (9-phenyl-2,3,7-trihydroxy-6-fluorone) is a highly sensitive organic reagent widely employed in the spectrophotometric determination of trace amounts of various heavy metals.^{[1][2][3][4]} Its utility stems from its ability to form stable, intensely colored complexes with metal ions in solution, allowing for their quantification using UV-Vis spectrophotometry.^[2] This application note provides detailed protocols for the determination of Germanium (Ge), Molybdenum (Mo), and Tin (Sn) using **phenylfluorone**, summarizing key quantitative data and outlining experimental workflows.

Principle of Reaction

Phenylfluorone reacts with heavy metal ions in an appropriate chemical environment to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured by a spectrophotometer at the wavelength of maximum absorbance (λ_{max}). The general principle involves the formation of a metal-ligand complex, which can be represented by the following logical relationship:



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Caption: Logical relationship of metal determination using **Phenylfluorone**.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of Germanium, Molybdenum, and Tin using **phenylfluorone**.

Heavy Metal	Wavelength of Maximum Absorbance (λ_{max})	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)	Linearity Range ($\mu\text{g/mL}$)	pH / Acidity Condition
Germanium (Ge)	525 nm	7.08×10^4	Up to 0.5 $\mu\text{g/mL}$ (in the described protocol)	8 - 9.5 M HCl (for extraction)
Molybdenum (Mo)	526 nm	1.05×10^5	0.02 - 0.14 $\mu\text{g/mL}$	0.1 M HCl
Tin (Sn)	525 nm	Not explicitly stated, but high sensitivity reported.	0.3 - 3.0 μg (in the described procedure)	pH 1.0

Experimental Protocols

Spectrophotometric Determination of Germanium (Ge)

This protocol is based on the extraction of Germanium(IV) chloride and subsequent complexation with **phenylfluorone** in a non-aqueous medium.

Reagents:

- Standard Germanium Solution (200 µg/mL): Dissolve 0.1441 g of pure Germanium(IV) oxide in a solution containing 5 g of sodium hydroxide in 50 mL of doubly distilled water by boiling. After cooling, dilute to the mark in a 500 mL volumetric flask with doubly distilled water.
- **Phenylfluorone** (PF) Solution: Prepare a suitable concentration of **phenylfluorone** in N,N-dimethylformamide (DMF).
- Concentrated Hydrochloric Acid (HCl)
- Toluene

Procedure:

- Transfer an aliquot of the sample solution containing up to 50 µg of Ge(IV) into a 100-mL separating funnel.
- Add concentrated hydrochloric acid to achieve a final concentration of 8-9.5 M.
- Add 10 mL of toluene and shake mechanically for 5 minutes to extract the Germanium tetrachloride.
- Wash the organic extract once with 10 mL of 8-9.5 M HCl.
- Transfer 3 mL of the toluene extract into a 10-mL calibrated flask.
- Add 2 mL of the **phenylfluorone** solution in DMF.
- Dilute to the mark with DMF.
- Measure the absorbance at 525 nm against a reagent blank.

Interferences: Antimony, Zirconium, Gallium, Tantalum, Niobium, Molybdenum, and Titanium can interfere. The initial extraction step from a highly acidic medium enhances selectivity for

Germanium.

Spectrophotometric Determination of Molybdenum (Mo)

This method involves the formation of a Molybdenum-**phenylfluorone** complex in the presence of a cationic surfactant to enhance sensitivity.

Reagents:

- **Standard Molybdenum Solution:** Prepare a stock solution of a suitable concentration from a certified standard.
- **Phenylfluorone (PF) Solution** (5×10^{-4} mol/L): Dissolve 0.0400 g of 2,3,7-trihydroxy-9-phenyl-6-fluorone in methanol, add 0.5 mL of concentrated HCl, and dilute to 250 mL with methanol.
- **Lauryldimethylbenzylammonium Bromide (ST) Solution:** Prepare a suitable concentration in water.
- **Hydrochloric Acid (HCl) (1.0 M)**
- **Sodium Fluoride (NaF) Solution (0.5%)**

Procedure:

- Into a 25 mL volumetric flask, add an aliquot of the sample solution containing 0.5 to 4.5 μg of Molybdenum.
- Add 5 mL of the ST solution.
- Add 0.6 mL of the PF solution.
- Add 2.5 mL of 1.0 M HCl solution.
- Add 0.5 mL of 0.5% NaF solution (to mask certain interferences).
- Dilute to the mark with redistilled water.

- Measure the absorbance at 526 nm against a reagent blank. The color is stable for at least two hours.

Interferences: Tin(II), Antimony(III), Vanadium(V), Zirconium, Germanium, Tungsten, and Chromium(VI) are reported to interfere.

Spectrophotometric Determination of Tin (Sn)

This protocol describes a highly sensitive method for determining microgram amounts of tin, often preceded by a solvent extraction step to separate it from interfering ions.

Reagents:

- **Standard Tin(IV) Solution (1.0 µg/mL):** Prepare by diluting a stock solution. The stock solution can be made by dissolving 0.100 g of pure tin metal in 25 mL of hot concentrated sulfuric acid, adding another 75 mL of acid, and then diluting to 500 mL with water. This stock (200 µg/mL) is then diluted to the working standard.
- **Phenylfluorone** Solution: Prepare a suitable concentration in ethanol.
- Sulfuric Acid (9 N and 0.2 N)
- Sodium Hydroxide (5 N)
- Ethanol

Procedure:

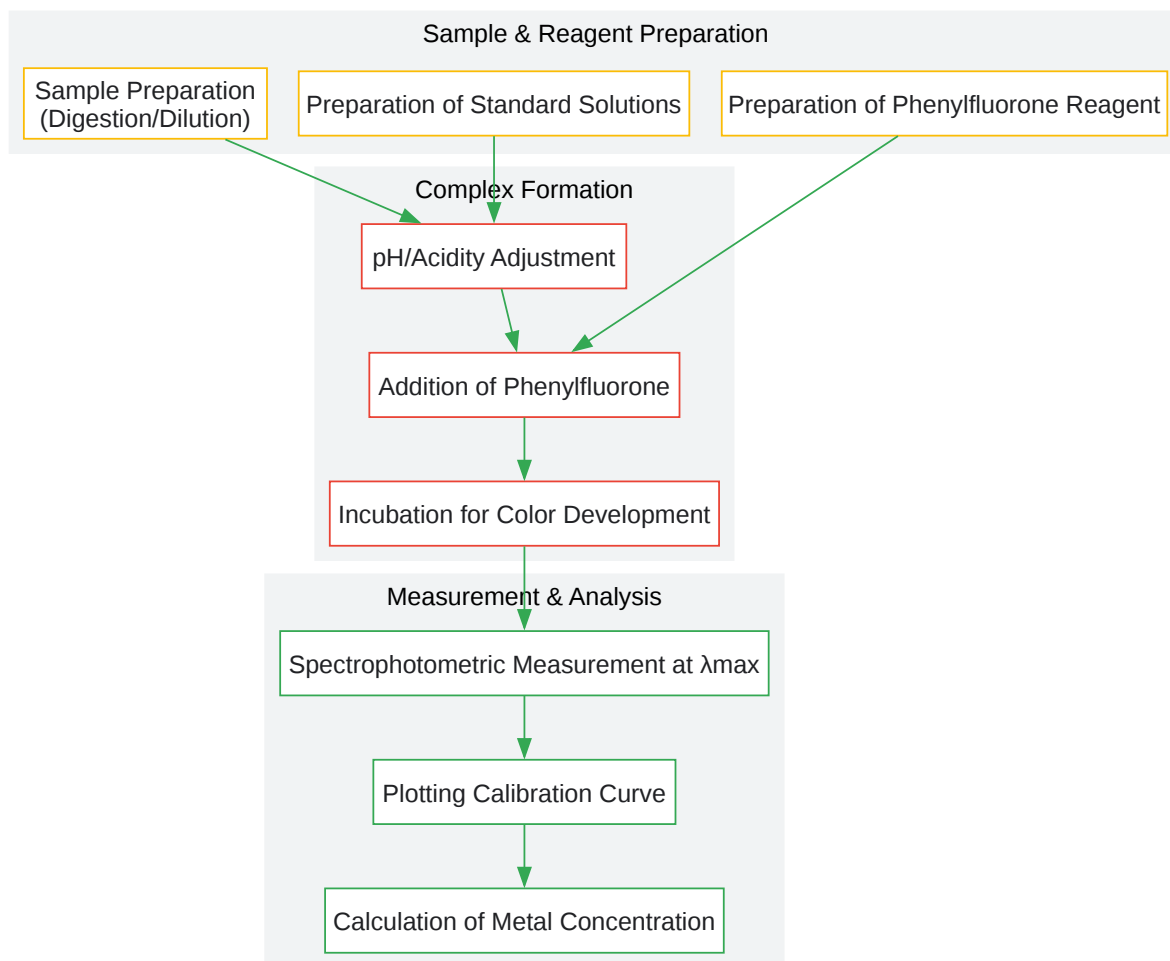
- Pipette volumes of the standard tin solution (ranging from 0 to 5 mL, corresponding to 0 to 5 µg of tin) into a series of graduated tubes.
- Adjust the volume to 5 mL with 0.2 N sulfuric acid.
- Add 1.0 mL of 5 N sodium hydroxide.
- Carefully add drops of 9 N sulfuric acid until the pH reaches 1.0 ± 0.05 , monitored with a pH meter.

- Add 5.0 mL of the **phenylfluorone** solution.
- Make up the total volume to 14.0 mL with water. This results in a solution containing 36% v/v ethanol.
- Allow the solution to stand for 2 hours at room temperature for full color development.
- Measure the optical density at 525 nm in a 4-cm cell using water as the reference.

Interferences: Many elements can interfere with the determination of tin with **phenylfluorone**. Therefore, a preliminary separation, such as solvent extraction of tin(IV) iodide, is often necessary.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the spectrophotometric determination of a heavy metal using **phenylfluorone**.



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Caption: General experimental workflow for heavy metal analysis.

Disclaimer: These protocols provide a general guideline. Researchers should consult the original publications for more detailed information and may need to optimize the conditions for their specific samples and laboratory settings. Safety precautions should always be followed when handling chemicals.

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